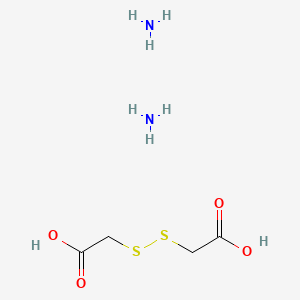
2,2'-Disulfanediyldiacetic acid, diammonia salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediyldiacetic acid, diammonia salt is a chemical compound with the molecular formula C₄H₁₂N₂O₄S₂. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is often used in research settings and is available in various purities and quantities for laboratory use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediyldiacetic acid, diammonia salt typically involves the reaction of disulfide compounds with acetic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediyldiacetic acid, diammonia salt is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediyldiacetic acid, diammonia salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediyldiacetic acid, diammonia salt is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: In studies involving disulfide bond formation and reduction in proteins.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediyldiacetic acid, diammonia salt involves its ability to undergo redox reactions, forming and breaking disulfide bonds. This property makes it useful in studying redox processes in biological systems. The compound can interact with various molecular targets, including proteins and enzymes, affecting their structure and function through disulfide bond formation and reduction .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt: Used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).
2,2-Diphenyl-1-picrylhydrazyl: A stable free radical used in antioxidant assays.
Uniqueness
2,2’-Disulfanediyldiacetic acid, diammonia salt is unique due to its specific disulfide bond structure, which allows it to participate in redox reactions and form stable disulfide bonds. This property distinguishes it from other similar compounds and makes it particularly useful in studies involving disulfide bond interactions and redox processes .
Properties
Molecular Formula |
C4H12N2O4S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
azane;2-(carboxymethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C4H6O4S2.2H3N/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 |
InChI Key |
RZOXALOSBVDYRY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SSCC(=O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


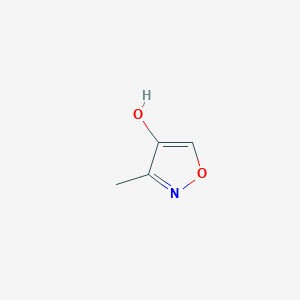
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)

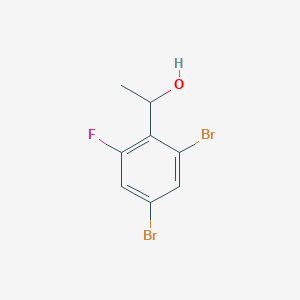
![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)

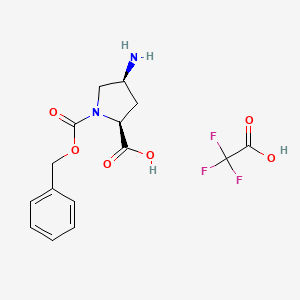
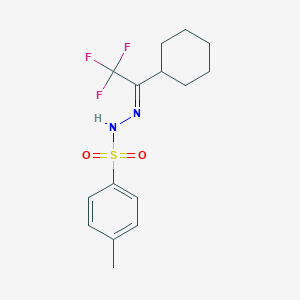
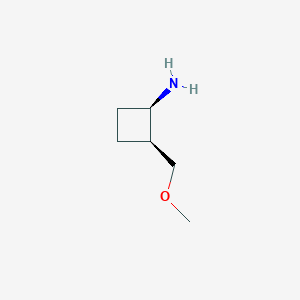

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)

![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
